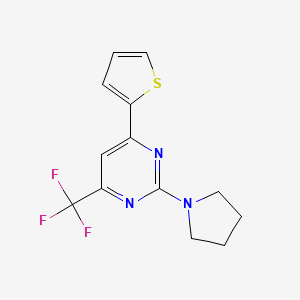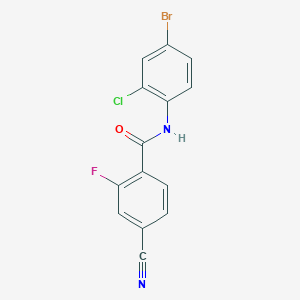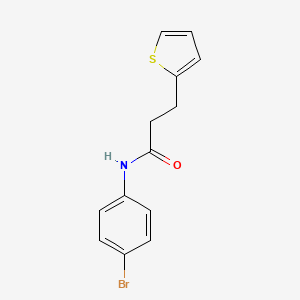![molecular formula C13H8N2O3S B4393101 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B4393101.png)
5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde
Descripción general
Descripción
5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation in various fields.
Mecanismo De Acción
The mechanism of action of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to interact with proteins involved in the regulation of oxidative stress, inflammation, and cell growth, among others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde are diverse and complex. This compound has been found to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in the production of inflammatory mediators and reactive oxygen species. Additionally, it has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, among others.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde in lab experiments include its broad range of biological activities, its relatively low toxicity, and its ability to be synthesized in large quantities. However, its limitations include its limited solubility in water and certain organic solvents, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde. Some possible areas of investigation include:
1. Further exploration of the compound's mechanism of action, including its interactions with specific proteins and signaling pathways.
2. Development of new drug candidates based on the structure of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde, with a focus on its antibacterial, antifungal, and antiviral properties.
3. Investigation of the compound's potential as a treatment for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
4. Exploration of the compound's potential as a tool for studying cellular signaling and gene expression in vitro and in vivo.
5. Development of new synthesis methods for 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde, with a focus on improving yield and purity.
Overall, the potential applications of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde in scientific research are vast, and further investigation of this compound is likely to yield important insights into a variety of biological processes.
Aplicaciones Científicas De Investigación
The potential applications of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde in scientific research are numerous. This compound has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and treatments for infectious diseases. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which could make it useful in the treatment of a variety of conditions, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-8-10-6-7-11(17-10)19-13-15-14-12(18-13)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWBBRNGCJCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SC3=CC=C(O3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4393025.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4393026.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393039.png)
![N-(4-methoxyphenyl)-2-{[4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4393052.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B4393056.png)


![N-[3-(allyloxy)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4393079.png)
![3-(2-furylmethyl)-11-(2-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393093.png)
![4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4393102.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4393103.png)


![2-(1H-benzimidazol-2-ylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4393115.png)